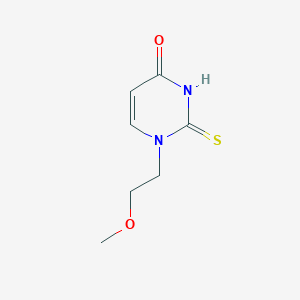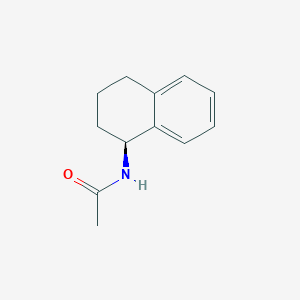
(S)-Pyrrolidin-2-ylmethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pyrrolidin-2-ylmethanesulfonic acid is an organic compound with the chemical formula C5H11NO3S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is typically found as a colorless crystalline solid or powder and is soluble in water, alcohols, and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Pyrrolidin-2-ylmethanesulfonic acid can be synthesized through a multi-step process. The primary method involves the condensation reaction between 2-pyrrolidinecarboxaldehyde and methanesulfonic acid, followed by a reduction reaction to yield 2-pyrrolidinemethanesulfonic acid .
Industrial Production Methods: In industrial settings, the synthesis of 2-pyrrolidinemethanesulfonic acid is typically scaled up using similar reaction conditions but optimized for higher yields and purity. The process involves careful control of reaction temperatures, pressures, and the use of catalysts to enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Pyrrolidin-2-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonic acid derivatives.
Substitution: It can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, which have applications in different fields .
Applications De Recherche Scientifique
(S)-Pyrrolidin-2-ylmethanesulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-pyrrolidinemethanesulfonic acid involves its ability to interact with various molecular targets and pathways. In peptide chemistry, it can induce specific conformations, such as β-turns and α-turns, which are crucial for the biological activity of peptides . The compound’s sulfonic acid group plays a key role in these interactions, facilitating hydrogen bonding and electrostatic interactions with other molecules .
Comparaison Avec Des Composés Similaires
(S)-Pyrrolidin-2-ylmethanesulfonic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: This compound also has a pyrrolidine ring but lacks the sulfonic acid group, making it less versatile in certain applications.
Methanesulfonic acid: While it contains the sulfonic acid group, it lacks the pyrrolidine ring, limiting its use in peptide chemistry.
The unique combination of the pyrrolidine ring and the sulfonic acid group in 2-pyrrolidinemethanesulfonic acid makes it particularly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
139644-71-6 |
|---|---|
Formule moléculaire |
C5H11NO3S |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
pyrrolidin-2-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)4-5-2-1-3-6-5/h5-6H,1-4H2,(H,7,8,9) |
Clé InChI |
JYFHRLOWRFUNPU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,2'-[Oxybis(ethyleneoxy)]bisacetyl dichloride](/img/structure/B8781041.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B8781046.png)
